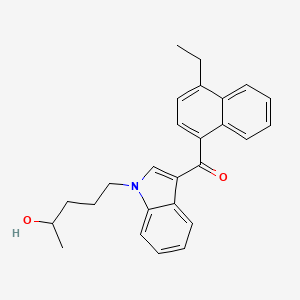

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

描述

JWH 210 N-(4-羟基戊基) 代谢物是一种合成大麻素代谢物,衍生自 JWH 210,一种有效的拟大麻烷基吲哚。该化合物是 JWH 210 的预期代谢物,可在血清和尿液中检测到。 其结构特征是戊基侧链上存在一个羟基,这是肝脏代谢羟基化的结果 .

准备方法

合成路线和反应条件

JWH 210 N-(4-羟基戊基) 代谢物的合成通常涉及母体化合物 JWH 210 的羟基化。该过程可以在受控条件下使用各种羟基化剂进行。 反应通常涉及使用氧化剂,如高锰酸钾或三氧化铬,在二氯甲烷或甲醇等有机溶剂中进行 .

工业生产方法

JWH 210 N-(4-羟基戊基) 代谢物的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。 然后使用柱色谱法或重结晶等技术对产物进行纯化 .

化学反应分析

Metabolic Reactions

JWH-210 4-Hydroxypentyl is formed via cytochrome P450-mediated hydroxylation of the parent compound JWH-210, targeting the pentyl side chain . Key metabolic pathways include:

Oxidation and Hydroxylation

-

Primary hydroxylation : Introduces a hydroxyl group at the 4-position of the pentyl chain, forming JWH-210 4-Hydroxypentyl .

-

Secondary oxidation : Converts the hydroxyl group into a ketone or carboxylic acid derivative (e.g., JWH-210 N-pentanoic acid) .

Phase II Conjugation

-

Glucuronidation : The hydroxyl group undergoes conjugation with glucuronic acid, forming JWH-210 4-Hydroxypentyl glucuronide, which enhances urinary excretion .

Table 1: Key Metabolites and Their Detection Limits

Hydrolysis

-

Enzymatic hydrolysis : β-glucuronidase/arylsulfatase cleaves glucuronide conjugates in biological samples, regenerating free JWH-210 4-Hydroxypentyl .

-

Acid/Base Stability : Stable in methanol at −20°C but degrades under prolonged exposure to acidic/basic conditions .

Thermal Degradation

Chromatographic Techniques

-

LC-MS/MS : Quantifies JWH-210 4-Hydroxypentyl with a linear range of 0.5–50 ng/mL and recovery rates of 53–95% .

-

GC-MS : Detects thermal degradation products (LOD: 0.5 ng/mL) but requires derivatization for hydroxylated metabolites .

Table 2: Comparative Performance of Analytical Methods

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| LOD (ng/mL) | 0.5–1.0 | 0.5–5.0 |

| Recovery (%) | 53–95 | 70–94 |

| Matrix Effects (%) | 95–122 | <15 |

| Primary Use | Quantification | Structural ID |

Comparison with Analogous Compounds

JWH-210 4-Hydroxypentyl exhibits distinct reactivity compared to metabolites of other synthetic cannabinoids:

科学研究应用

Chemical Profile

- Chemical Name: JWH-210 4-Hydroxypentyl

- Concentration: 100 microg/mL in Methanol

- Molecular Formula: C22H29N3O2

- CAS Number: 209414-07-1

Forensic Toxicology

JWH-210 is primarily used in forensic toxicology to detect synthetic cannabinoids in biological samples. Its metabolites can be identified using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

- A study validated a GC-MS method for detecting JWH-210 and its metabolites in oral fluid, demonstrating recovery rates exceeding 70% and a linear range from the limit of quantification (LOQ) to 50 ng/mL .

- Another study employed LC-MS/MS to confirm the presence of JWH-210 metabolites in urine, establishing detection limits between 0.5 and 10 ng/mL, thus aiding in the understanding of its pharmacokinetics and metabolism .

| Method | Detection Limits (ng/mL) | Recovery (%) | Matrix Effects (%) |

|---|---|---|---|

| GC-MS | 0.5 - 50 | >70 | <15 |

| LC-MS/MS | 0.5 - 10 | 53 - 95 | 95 - 122 |

Pharmacological Studies

JWH-210 interacts with cannabinoid receptors CB1 and CB2, making it a valuable tool for studying the endocannabinoid system. Research has focused on its psychoactive effects compared to Δ9-tetrahydrocannabinol, the primary active compound in cannabis.

Case Study Insights:

- Research indicated that JWH-210 exhibits a higher affinity for CB1 receptors, which may lead to different psychoactive effects compared to natural cannabinoids .

- Studies have also explored its potential therapeutic uses, including pain management and anti-inflammatory effects, although more research is needed to establish safety and efficacy profiles.

Drug Testing

JWH-210 is increasingly used in drug testing protocols due to its prevalence among users of synthetic cannabinoids. Its detection in urine samples is critical for monitoring substance abuse.

Application Summary:

- The compound is included in panels for urine drug screening, helping identify users of synthetic cannabinoids who may experience adverse health effects .

Research on Adverse Effects

The growing use of synthetic cannabinoids like JWH-210 has raised concerns about their safety profile. Case studies document various adverse effects linked to its consumption, including anxiety, paranoia, and cardiovascular issues.

Research Findings:

作用机制

JWH 210 N-(4-羟基戊基) 代谢物的作用机制涉及其与体内大麻素受体的相互作用。作为 JWH 210 的代谢物,预计它将表现出类似于大麻素受体 1 型 (CB1) 和 2 型 (CB2) 的结合亲和力。戊基侧链的羟基化可能会改变其与母体化合物的结合亲和力和效力。 其作用中涉及的具体分子靶标和途径仍在研究中 .

相似化合物的比较

JWH 210 N-(4-羟基戊基) 代谢物与其他合成大麻素代谢物类似,例如 JWH 018 N-(4-羟基戊基) 代谢物和 JWH 250 N-(4-羟基戊基) 代谢物。这些化合物在结构上具有相似性,包括戊基侧链上存在一个羟基。 JWH 210 N-(4-羟基戊基) 代谢物在其结构中的乙基萘基部分,使其具有独特的结合亲和力和效力 .

类似化合物列表

- JWH 018 N-(4-羟基戊基) 代谢物

- JWH 250 N-(4-羟基戊基) 代谢物

- JWH 122 N-(4-羟基戊基) 代谢物

- JWH 073 N-(4-羟基戊基) 代谢物

生物活性

JWH-210 4-Hydroxypentyl is a synthetic cannabinoid belonging to the naphthoylindole family, known for its potent agonistic activity at cannabinoid receptors CB1 and CB2. This compound, synthesized by John W. Huffman, exhibits higher potency compared to other cannabinoids, making it a significant subject of study in pharmacology and toxicology. The following sections detail its biological activity, pharmacokinetics, metabolism, and case studies.

- Chemical Formula : C₁₉H₂₅NO₂

- Molecular Weight : 311.41 g/mol

- Solvent : Methanol

- Concentration : 100 µg/mL

Biological Activity

JWH-210 acts primarily as a potent agonist at both CB1 and CB2 receptors, with reported binding affinities that indicate its strong psychoactive effects. The biological activities associated with JWH-210 include:

- Psychoactive Effects : Comparable to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.

- Agonistic Potency : Higher than many other synthetic cannabinoids, leading to increased risk of adverse effects.

Binding Affinity Comparison

| Compound | Structure Type | CB1 Binding Affinity (nM) | Unique Features |

|---|---|---|---|

| JWH-210 | Naphthoylindole | <0.5 | Most potent in its class |

| JWH-122 | Naphthoylindole | 0.69 | Less potent; used in similar contexts |

| JWH-081 | Naphthoylindole | 1.2 | Different pharmacological profile |

| UR-144 | Naphthoylindole | 0.92 | Similar structure; less documented side effects |

Pharmacokinetics

Pharmacokinetic studies reveal the absorption and metabolism of JWH-210 following administration. Key findings include:

- Peak Concentration (Cmax) : Achieved approximately 20 minutes post-administration.

- Elimination Half-Life : Rapid decline in plasma concentrations, becoming undetectable within hours.

Concentration-Time Profile

| Time Post-Dosing (min) | JWH-210 Concentration (ng/mL) |

|---|---|

| 20 | 8.10 |

| 60 | <1 |

| 180 | Undetectable |

Metabolism

The metabolic pathways for JWH-210 primarily involve hydroxylation followed by glucuronidation. The major metabolites identified include:

- JWH-210 N-(4-hydroxypentyl) : Detected in urine and serum.

- JWH-210 N-(5-hydroxypentyl) : Also detectable in biological matrices.

Metabolites are crucial for forensic analysis and can indicate recent consumption.

Case Studies

A series of case studies have documented the clinical manifestations of JWH-210 intoxication:

- Psychosis Induction : Observations indicate that synthetic cannabinoids like JWH-210 can precipitate acute psychotic episodes.

- Adverse Effects : Commonly reported effects include anxiety, paranoia, and hallucinations, often more severe than those associated with natural cannabis.

Notable Case Reports

A study highlighted two cases where individuals experienced prolonged psychotic symptoms after using products containing JWH-210, emphasizing the need for awareness regarding the potential risks associated with synthetic cannabinoids .

属性

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNSSTWZDKYLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017821 | |

| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-37-6 | |

| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。